N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
Description
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a pyrazole-containing side chain. Its molecular formula is C₁₇H₁₈N₄O₂S (molecular weight: 342.4 g/mol) .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-11-13(9-18-20)15-5-4-12(7-17-15)8-19-23(21,22)14-3-2-6-16-10-14/h2-7,9-11,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFUBOMVNORUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Attachment of the pyrazole to the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to link the pyrazole moiety to the pyridine ring.
Introduction of the sulfonamide group: This is usually done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide may exhibit biological activity, such as enzyme inhibition or receptor binding. It could be explored as a potential therapeutic agent for treating diseases.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Pyridine Sulfonamide Derivatives
Compound 24 (N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide)
- Structure : Features a 3,4,5-trimethylpyrazole substituent and a phenylcarbamoyl group.
- Synthesis : 87% yield via reaction of 4-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-sulfonamide with phenyl isocyanate .
- Physical Properties : Melting point 161–164°C; IR peaks at 3254 cm⁻¹ (NH), 1730 cm⁻¹ (C=O), and 1170 cm⁻¹ (SO₂) .
- Key Differences : The phenylcarbamoyl group introduces additional hydrogen-bonding capacity compared to the simpler sulfonamide in the target compound.
Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)
- Structure : Contains a trifluoromethylpyridine and imidazole moiety.
- Synthesis : 35% yield; characterized by LCMS (98.37% purity) and ¹H NMR .
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability compared to the target compound’s methylpyrazole group .
Triazole-Linked Pyridine Sulfonamides
Compound 32 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide)
- Structure: Substituted with a triazole-amino group and trimethylpyrazole.
- Synthesis : 48% yield; melting point 217–219°C .
Compound 37 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-hydrazinylpyridine-3-sulfonamide)
- Structure : Contains a hydrazine substituent.
- Synthesis : Formed via reaction with hydrazine hydrate; lower yields (40–69%) due to competing side reactions .
Benzoquinazolinone 12
- Structure : Shares the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl fragment.
- Activity : Acts as a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1mAChR) with higher affinity than BQCA .
- Key Differences: The benzoquinazolinone core confers distinct pharmacological properties, suggesting the target compound’s pyridine-sulfonamide scaffold could be optimized for similar receptor interactions .
Compounds 38 and 39 (Trypanocidal N-Myristoyltransferase Inhibitors)
Comparative Data Table
Key Findings and Insights
Synthesis Efficiency : Yields for pyrazole-pyridine sulfonamides vary significantly (35–87%), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl in Compound 41) often reduce yields due to steric or electronic hindrance .
Thermal Stability: Melting points correlate with molecular symmetry and hydrogen-bonding capacity. Compound 32 (217–219°C) exhibits higher thermal stability than Compound 24 (161–164°C), likely due to its triazole-amino group .
Bioactivity Potential: The methylpyrazole fragment in the target compound is shared with benzoquinazolinone 12, a potent M1mAChR modulator, suggesting analogous applications in neurology .
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine moieties. For instance, derivatives of 1H-pyrazole have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth through various signaling pathways.
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Significant antiproliferation |
| Liver Cancer | HepG2 | Induction of apoptosis |
| Lung Cancer | A549 | Cell cycle arrest |
| Prostate Cancer | LNCaP | Inhibition of metastasis |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Research has demonstrated that compounds with sulfonamide functionalities can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This activity suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses to growth factors or inflammatory signals.
- Apoptosis Induction : By triggering apoptotic pathways, it can lead to cell death in malignant cells.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Anticancer Activity : A study found that a similar pyrazole derivative significantly inhibited tumor growth in xenograft models, demonstrating a reduction in tumor size by over 50% compared to controls .
- Antimicrobial Efficacy : In vitro testing showed that a related compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating strong antibacterial potential .
- Anti-inflammatory Mechanism : Research indicated that a sulfonamide derivative reduced COX enzyme activity by approximately 70%, correlating with decreased levels of prostaglandins in treated models .
Q & A
Q. What synthetic routes are recommended for preparing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, copper(I) bromide and cesium carbonate are effective catalysts for introducing pyridinyl and pyrazolyl groups. Key steps include:
- Coupling : Reacting 1-(2-methyl-1H-imidazol-4-yl)ethylamine with trifluoromethylpyridine derivatives under nitrogen at 35°C for 48 hours .
- Purification : Use chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) to isolate the product, achieving yields up to 35% .
Table 1 : Example Reaction Conditions
| Reagent/Condition | Role | Reference |
|---|---|---|
| Copper(I) bromide | Catalyst for coupling | |
| Cesium carbonate | Base for deprotonation | |
| DMSO solvent | Polar aprotic solvent |
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer : Use H NMR (400 MHz, DMSO-d6 or CD3OD) to verify proton environments (e.g., aromatic protons at δ 8.56–6.31 ppm) . LCMS and HPLC (>97% purity) confirm molecular weight (e.g., ESIMS m/z 364.2) and purity . IR spectroscopy (e.g., 3298 cm for N-H stretch) and HRMS validate functional groups and exact mass .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(PPh)) for cross-coupling efficiency .
- Temperature/Time : Optimize reaction duration (e.g., 24–72 hours) and temperature (25–50°C) to balance yield and side reactions .
- Solvent Selection : Compare DMSO, DMF, and THF for solubility and reaction kinetics .
- Workflow Integration : Use telescoped processes (e.g., in situ generation of intermediates) to reduce purification steps .
Q. How to resolve discrepancies between theoretical and experimental NMR data?
- Methodological Answer :
- Deuterated Solvents : Ensure solvent peaks do not overlap with analyte signals (e.g., DMSO-d6 vs. CD3OD) .
- Impurity Analysis : Use LCMS to detect byproducts (e.g., unreacted starting materials) .
- Computational Modeling : Compare experimental shifts with DFT-predicted chemical shifts (e.g., Gaussian software) .
Q. What strategies assess target selectivity in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of kinases (e.g., c-Met, RET) using IC assays .
- Competitive Binding Assays : Use fluorescence polarization or SPR to measure binding affinity for off-targets .
- Structural Analysis : Perform X-ray crystallography to identify key binding interactions (e.g., sulfonamide group with kinase hinge region) .
Q. Which in vivo models evaluate pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodological Answer :
- Xenograft Models : Use MET-amplified non-small cell lung cancer (NSCLC) models to assess tumor growth inhibition .
- ADME Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodents .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes .
Data Contradiction Analysis
Q. How to address inconsistent synthesis yields (e.g., 24% vs. 35%) in published protocols?
- Methodological Answer :
- Parameter Comparison : Contrast reaction scales, catalyst purity, and solvent drying methods .
- Reproducibility Tests : Replicate conditions with strict inert atmosphere control (e.g., glovebox vs. Schlenk line) .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) .
Structure-Activity Relationship (SAR) Studies
Q. How to design SAR studies to enhance potency against c-Met kinase?
- Methodological Answer :
- Core Modifications : Replace pyridine-3-sulfonamide with pyrimidine or triazine to alter H-bonding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., CF) on the pyrazole ring to improve binding .
- Bioisosteres : Test sulfonamide replacements (e.g., carboxamide) to optimize solubility and potency .
Physicochemical Property Optimization
Q. How to improve aqueous solubility for in vivo applications?
- Methodological Answer :
- Salt Formation : Test hydrochloride or mesylate salts to enhance solubility .
- Prodrug Design : Introduce phosphate or ester groups for hydrolytic activation .
- Co-Solvent Systems : Use PEG 400 or cyclodextrin complexes in formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
